Benzaldehyde, 4-(dihexylamino)-
Overview
Description
Benzaldehyde, 4-(dihexylamino)- is an organic compound characterized by the presence of a benzaldehyde group substituted with a dihexylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 4-(dihexylamino)- typically involves the N,N-bis-hexylation of aniline using 1-bromohexane and potassium hydroxide. This is followed by Vilsmeier formylation using dimethylformamide to introduce the formyl group, resulting in the formation of Benzaldehyde, 4-(dihexylamino)- .
Industrial Production Methods: Industrial production methods for Benzaldehyde, 4-(dihexylamino)- are not extensively documented. the general approach involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 4-(dihexylamino)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-(dihexylamino)benzoic acid.
Reduction: Formation of 4-(dihexylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 4-(dihexylamino)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(dihexylamino)- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cellular macromolecules, particularly proteins and nucleic acids .
Comparison with Similar Compounds
- Benzaldehyde, 4-(dimethylamino)-
- Benzaldehyde, 4-(diethylamino)-
- Benzaldehyde, 4-(diphenylamino)-
Comparison: Benzaldehyde, 4-(dihexylamino)- is unique due to its longer alkyl chain (hexyl groups) compared to similar compounds like Benzaldehyde, 4-(dimethylamino)- and Benzaldehyde, 4-(diethylamino)-For instance, the longer alkyl chains may enhance its hydrophobic interactions and alter its behavior in biological systems .
Properties
IUPAC Name |
4-(dihexylamino)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTWAOCWPWUTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461376 | |
Record name | Benzaldehyde, 4-(dihexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90133-80-5 | |
Record name | Benzaldehyde, 4-(dihexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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